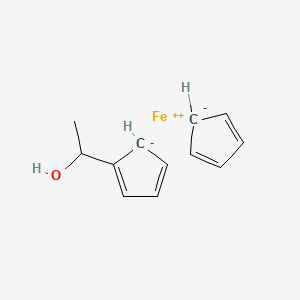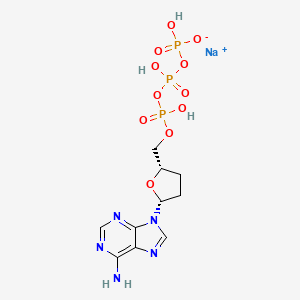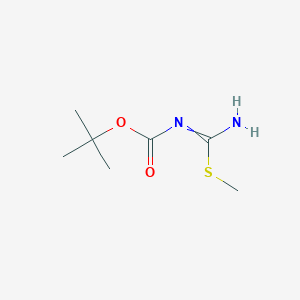
1-(Ferrocenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ferrocenyl)ethanol is an organometallic compound that features a ferrocene moiety bonded to an ethanol group. Ferrocene, a well-known metallocene, consists of an iron atom sandwiched between two cyclopentadienyl rings. The addition of an ethanol group to ferrocene introduces unique chemical properties, making this compound a compound of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1-(Ferrocenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organometallic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique redox properties make it useful in studying electron transfer processes in biological systems.
Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts, due to its electrochemical properties.
Wirkmechanismus
Target of Action
1-(Ferrocenyl)ethanol, also known as cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylethanol;iron(2+), is a ferrocene derivative . Ferrocene derivatives are known for their fascinating electrochemical properties and have been used in a wide variety of applications . .
Mode of Action
The mode of action of this compound is primarily through its thermal decomposition . The decomposition process is influenced by the reaction atmosphere and follows multiple steps . The compound exhibits different behaviors under N2 and O2 atmospheres, with two steps observed for N2 and three steps for O2 .
Biochemical Pathways
The thermal decomposition of this compound leads to the formation of nanocrystalline iron oxides only in an oxidative atmosphere . It is proposed that magnetite might form as an intermediate at the initial state of decomposition, which with an increase of temperature first converts to maghemite and then gradually to hematite .
Pharmacokinetics
The thermal stability of the compound and its solubility in organic solvents, as noted for ferrocene derivatives , may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of nanocrystalline iron oxides in an oxidative atmosphere . These iron oxides, including magnetite, maghemite, and hematite, have various applications due to their high stability, low energy band gap, high sensitivity, tunable optical and magnetic properties, low toxicity, and inexpensiveness .
Action Environment
The action of this compound is significantly influenced by the reaction atmosphere . The thermal decomposition process and the resulting products are affected by whether the atmosphere is inert (N2) or oxidative (O2) . This highlights the importance of environmental factors in influencing the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The redox-active nature of 1-(Ferrocenyl)ethanol makes it a potential candidate for various biochemical reactions . It has excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which enhance its utility in various electrochemical applications
Cellular Effects
They induce G1-phase arrest and senescence, but do not cause apoptosis or necrosis . These effects are mediated through the ROS/p38 MAP-kinase pathway .
Molecular Mechanism
Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The thermal decomposition of this compound has been studied under different atmospheres . It was found that the decomposition followed two steps under N2 atmosphere and three steps under O2 atmosphere . The decomposition led to the formation of nanocrystalline iron oxides only in oxidative atmosphere .
Metabolic Pathways
The thermal decomposition of this compound has been studied, and it was proposed that magnetite might have formed as an intermediate, which with increase of temperature first converted to maghemite and then gradually to hematite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ferrocenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of ferrocene with ethylene oxide in the presence of a strong base, such as sodium hydride. The reaction proceeds via nucleophilic attack of the ferrocene anion on the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ferrocenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(ferrocenyl)acetaldehyde or 1-(ferrocenyl)acetic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield ferrocene and ethanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 1-(Ferrocenyl)acetaldehyde, 1-(ferrocenyl)acetic acid.
Reduction: Ferrocene, ethanol.
Substitution: Various substituted ferrocenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The parent compound of 1-(ferrocenyl)ethanol, consisting of an iron atom sandwiched between two cyclopentadienyl rings.
1-(Ferrocenyl)methanol: Similar to this compound but with a methanol group instead of ethanol.
1-(Ferrocenyl)acetic acid: An oxidized derivative of this compound with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of the ethanol group, which imparts distinct chemical reactivity and solubility properties compared to other ferrocenyl derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
1277-49-2 |
|---|---|
Molekularformel |
C12H24FeO |
Molekulargewicht |
240.16 g/mol |
IUPAC-Name |
cyclopentane;1-cyclopentylethanol;iron |
InChI |
InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2; |
InChI-Schlüssel |
YRBLOJHFEXMPGL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] |
Kanonische SMILES |
CC(C1CCCC1)O.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Q1: What is a simple and efficient method for synthesizing 1-(Ferrocenyl)ethanol?
A1: this compound can be effectively synthesized by reducing Acetyl ferrocene using Sodium borohydride (NaBH4) in the presence of Calcium chloride (CaCl2). [, , ] This reaction, typically carried out in methanol under reflux, has demonstrated yields up to 87.5%. [, ] The optimal molar ratio of reactants (Acetyl ferrocene: NaBH4: CaCl2) for this synthesis is 1:3:2. []
Q2: How can we confirm the successful synthesis of this compound?
A2: The synthesized this compound can be identified and characterized using various spectroscopic techniques. These include:
- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms present in the molecule and their chemical environment. [, ]
- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]
- Elemental analysis: This method determines the percentage composition of elements like Carbon, Hydrogen, and Iron, confirming the compound's elemental makeup. []
Q3: What are some applications of this compound in organic synthesis?
A3: this compound serves as a valuable starting material for synthesizing various organophosphorus compounds. For instance, it can be reacted with Phosphorus trichloride (PCl3), followed by alcoholysis and rearrangement, to produce 1-Ferrocenyl ethyl phosphonate diethyl ester. [] This ester can then be hydrolyzed using Bromotrimethylsilane (Me3SiBr) and Triethylamine (Et3N) to yield 1-Ferrocenyl ethyl phosphonic acid. []
Q4: How does the ferrocenyl group influence the reactivity of this compound?
A4: The ferrocenyl group, with its unique steric and electronic properties, significantly impacts the reactivity of this compound. [, ] For example, in the presence of acidic conditions, 1-cyclopropyl-1-ferrocenyl-ethanols undergo ring-opening reactions. [] The stereochemistry of these reactions is influenced by the preferred conformation of the carbocation intermediate, which is in turn affected by the steric bulk of the ferrocenyl group. []
Q5: Can this compound be used to produce nanomaterials?
A5: Yes, this compound can be utilized as a precursor for synthesizing iron oxide nanoparticles. [] The reaction atmosphere plays a crucial role in determining the properties of the resulting nanoparticles. [] Non-isothermal thermogravimetry serves as a valuable tool for analyzing the decomposition reaction and understanding the formation of these nanoparticles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Valine, N-[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-(methylamino)-2-oxoethyl]-, methy](/img/new.no-structure.jpg)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)

![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)
